N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
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Description
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C14H18N2O4S and its molecular weight is 310.37. The purity is usually 95%.
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Biological Activity
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxytetrahydrofuran moiety and a methylthio-substituted phenyl group, linked via an oxalamide functional group. This structural arrangement suggests diverse interactions with biological targets, making it a candidate for various pharmaceutical applications.
Molecular Formula
- Molecular Formula : C13H15N2O4S
- Molecular Weight : Approximately 295.34 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that oxalamides can inhibit tumor growth by modulating various cellular pathways.
Case Study : In vitro studies on related oxalamides demonstrated inhibition of cell proliferation in cancer cell lines such as HeLa and A549, with IC50 values ranging from 100 to 250 µM, suggesting potential efficacy against cervical and lung cancers .
Antimicrobial Activity
Oxalamides have also been evaluated for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Oxalamides
Compound Name | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 50 |
Compound B | S. aureus | 30 |
N1-Oxalamide | E. faecalis | 40 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The oxalamide group can interact with specific enzymes, potentially inhibiting their activity and disrupting metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : The compound may bind to various receptors, altering signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound, exploring its potential as a lead compound in drug discovery.
Synthesis Techniques
The synthesis typically involves:
- Formation of the tetrahydrofuran ring through cyclization.
- Introduction of the hydroxyl group via selective oxidation.
- Attachment of the methylthio-substituted phenyl group through nucleophilic substitution.
- Final formation of the oxalamide linkage using oxalyl chloride .
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-21-11-5-3-2-4-10(11)16-13(18)12(17)15-8-14(19)6-7-20-9-14/h2-5,19H,6-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFHEAHJXNFSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.